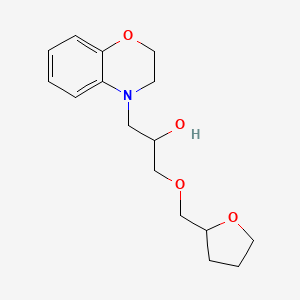![molecular formula C13H11BrFNOS B7527444 N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)
N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTF is a synthetic compound that belongs to the class of benzamide derivatives. It has been found to exhibit potent activity against various biological targets, making it a promising candidate for use in scientific research.
作用機序
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of its target proteins. N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been found to bind to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. It has also been found to bind to the ligand-binding site of GPCRs, preventing the binding of endogenous ligands.
Biochemical and Physiological Effects:
N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been found to exhibit potent activity against various biological targets, leading to a range of biochemical and physiological effects. Inhibition of protein kinases by N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of GPCRs by N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been shown to lead to decreased inflammation and pain in animal models.
実験室実験の利点と制限
One advantage of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide is its potency against various biological targets, making it a useful tool for studying the function of these targets. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to optimize its activity. One limitation of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide is its potential toxicity, which must be carefully evaluated in lab experiments.
将来の方向性
There are many potential future directions for research involving N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide. One direction is the optimization of its chemical structure to improve its activity and selectivity against specific targets. Another direction is the development of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide derivatives with improved pharmacokinetic properties for use in animal models. Additionally, N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide could be used in combination with other drugs to enhance their efficacy against specific diseases.
合成法
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide involves a multi-step process that begins with the reaction of 4-bromothiophen-2-ylmethanol with thionyl chloride to yield 4-bromothiophen-2-ylmethyl chloride. The resulting compound is then reacted with 3-fluoro-N-methylbenzamide in the presence of a base to produce N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide. The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been optimized to yield high purity and good yields.
科学的研究の応用
N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been found to exhibit potent activity against various biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. These targets are involved in a wide range of cellular processes and are implicated in many diseases, making N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide a promising candidate for use in scientific research.
特性
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNOS/c1-16(7-12-6-10(14)8-18-12)13(17)9-3-2-4-11(15)5-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKOANUVQPJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)

![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527407.png)
![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)

![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)
![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)